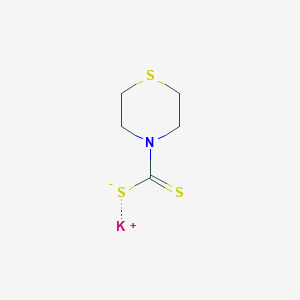

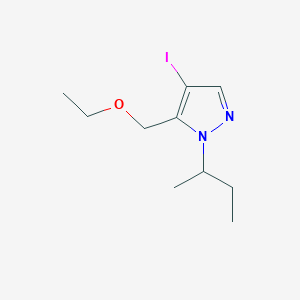

![molecular formula C13H16F3N B2553498 (1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine CAS No. 1439900-12-5](/img/structure/B2553498.png)

(1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine" is a derivative of cyclobutylamine, which is a class of compounds that has been studied for various biological activities. Cyclobutylamines have been shown to interact with enzymes such as monoamine oxidase (MAO) and are of interest due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of cyclobutylamine derivatives typically involves the reaction of cyclobutylamines with various substituents. For example, the synthesis of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives was achieved by refluxing benzotriazole with different substituted aldehydes and ammonium chloride in ethanol . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could be employed, involving the introduction of the 3-(trifluoromethyl)phenyl group to the cyclobutylamine core.

Molecular Structure Analysis

The molecular structure of cyclobutylamine derivatives is characterized by the presence of a cyclobutyl ring attached to an amine group. The presence of substituents like the 3-(trifluoromethyl)phenyl group can influence the molecular geometry and electronic distribution, potentially affecting the compound's reactivity and interaction with biological targets. Computational studies on related compounds, such as 1-(trimethylsilylmethyl)cyclobutyl carbocations, have revealed multiple energy minima and barriers to interconversion, indicating that the stereochemistry of substituents can significantly impact the molecular structure .

Chemical Reactions Analysis

Cyclobutylamine derivatives can undergo various chemical reactions. For instance, 1-phenylcyclobutylamine (PCBA) is both a substrate and an irreversible inactivator of MAO, leading to the formation of metabolites such as 2-phenyl-1-pyrroline, 3-benzoylpropanal, and 3-benzoylpropionic acid . The reaction involves a one-electron oxidation to an amine radical cation and subsequent homolytic ring cleavage. Similarly, 3-substituted-1-(trimethylsilylmethyl)cyclobutyl trifluoroacetates undergo reactions to form methyl ether substitution products and alkene elimination products, with stereochemistry influenced by the nature of the carbocationic intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutylamine derivatives are influenced by their molecular structure. The presence of a 3-(trifluoromethyl)phenyl group would likely increase the lipophilicity of the compound and could affect its metabolic stability and membrane permeability. For example, a series of 1-(2-phenoxyphenyl)methanamines was found to have good in vitro metabolic stability, hERG selectivity, and passive membrane permeability, which are important properties for pharmacological agents . These properties are crucial for the compound's pharmacokinetics and safety profile.

Applications De Recherche Scientifique

Stereochemistry and Reactivity

One study by Creary (2023) on the stereochemistry of solvent capture of β-trimethylsilyl carbocations, including derivatives of cyclobutyl trifluoroacetates, elucidates the complex interactions and transformations that such structures can undergo. This research has implications for understanding the reactivity and potential applications of compounds like "(1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine" in synthetic organic chemistry, especially in the context of stereoselective synthesis and reactions involving carbocation intermediates (Creary, 2023).

Anticancer Activity

Another relevant area of research is the investigation of new palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands for their anticancer activity. These studies involve ligands related to the structural motif of "this compound" and highlight the potential of such compounds in medicinal chemistry, particularly in the development of new anticancer agents. The study by Mbugua et al. (2020) discusses the synthesis, characterization, and anticancer activity of these complexes, providing a foundation for exploring similar compounds for therapeutic applications (Mbugua et al., 2020).

Molecular Design and Drug Discovery

The design of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists by Sniecikowska et al. (2019) exemplifies the application of structural motifs similar to "this compound" in the development of new pharmacologically active compounds. These compounds demonstrate robust antidepressant-like activity, showcasing the potential for chemical structures of this nature in drug discovery and development (Sniecikowska et al., 2019).

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

[1-[[3-(trifluoromethyl)phenyl]methyl]cyclobutyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N/c14-13(15,16)11-4-1-3-10(7-11)8-12(9-17)5-2-6-12/h1,3-4,7H,2,5-6,8-9,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJRZSUXDAIMOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC2=CC(=CC=C2)C(F)(F)F)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

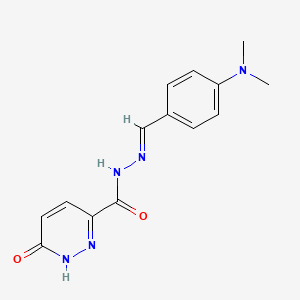

![N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553422.png)

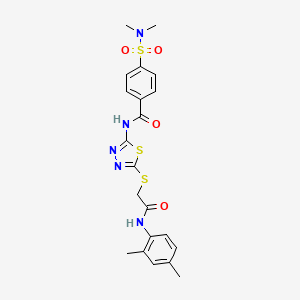

![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(2-fluorophenyl)-2-propen-1-one](/img/structure/B2553425.png)

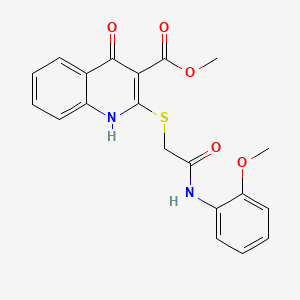

![ethyl (2Z)-2-[(4-chlorobenzoyl)imino]-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2553436.png)

![4-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2553438.png)